替米沙坦-d3

描述

Molecular Structure Analysis

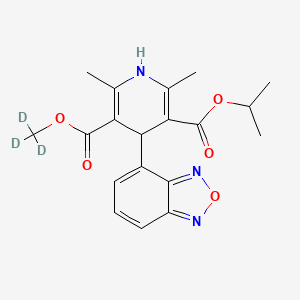

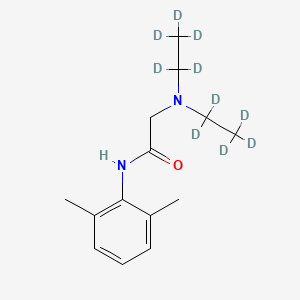

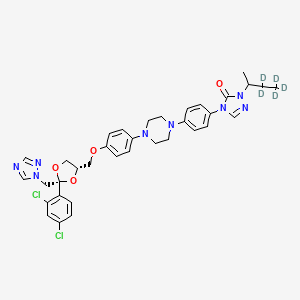

Telmisartan-d3 has a molecular formula of C33H27D3N4O2 . The molecular weight is 517.64 . The structure of Telmisartan has been determined by single-crystal X-ray diffraction and the method of simulated annealing from high-resolution X-ray powder diffraction data .Physical and Chemical Properties Analysis

Telmisartan-d3 has a melting point of 262-265°C and is stored at -20°C under an inert atmosphere . It is slightly soluble in DMSO and methanol when heated . The solid-state properties of Telmisartan have been analyzed using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRD) .科学研究应用

对子宫内膜癌细胞的抗肿瘤作用:替米沙坦对子宫内膜癌细胞表现出抑制生长的作用。它诱导细胞凋亡和 DNA 双链断裂,提示其作为子宫内膜癌治疗的潜在选择 (Koyama 等,2014).

通过 PPARγ 激动剂效应发挥抗糖尿病活性:它具有部分 PPARγ 激动剂效应,可为治疗糖尿病和高血压提供双重益处。这突出了其作为这些疾病替代治疗选择的潜力 (Ayza 等,2020).

临床研究的放射性合成:[11C]替米沙坦已开发用于临床研究,为替米沙坦的全身体内药代动力学和肝 OATP1B3 的转运功能提供了见解 (Iimori 等,2011).

非线性药代动力学分析:已分析口服后替米沙坦的非线性吸收和全身暴露,揭示了其口服吸收中的多重非线性过程 (Minami 等,2019).

对细胞因子诱导的 NF-κB 激活的影响:替米沙坦抑制血管内皮细胞中细胞因子诱导的核因子-κB 激活,提示具有可使高血压患者受益的抗炎作用 (Nakano 等,2009).

抑制食管癌中肿瘤的生长:替米沙坦通过 AMPKa/mTOR 通路抑制食管腺癌中的细胞增殖和肿瘤生长,体外和体内均是如此 (Fujihara 等,2016).

降低心房性心律失常易感性:已显示可降低高血压大鼠的心房性心律失常易感性,提示在管理心律失常方面具有潜在益处 (Wang 等,2015).

作用机制

Target of Action

Telmisartan-d3, like Telmisartan, is a selective antagonist of the angiotensin II receptor type 1 (AT1) . The AT1 receptor is a primary target of Telmisartan-d3 and plays a crucial role in the regulation of blood pressure .

Mode of Action

Telmisartan-d3 binds to the AT1 receptor with high affinity, displacing angiotensin II . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Biochemical Pathways

Telmisartan-d3 affects several biochemical pathways. It blocks the vasoconstrictor and aldosterone secretory effects of angiotensin II . It also improves cardiovascular remodeling associated with the production of endothelial nitric oxide synthase (eNOS) through PPAR-γ, inhibits the Rho-kinase pathway, and suppresses oxidative stress . Furthermore, it has been suggested that Telmisartan-d3 may interact with the programmed cell death-ligand 1 (PD-L1) protein dimer .

Pharmacokinetics

Telmisartan-d3 demonstrates nonlinear pharmacokinetics when orally administered . Its bioavailability ranges from 42–100% . It has a high protein binding rate of over 99.5% and a minimal liver metabolism via glucuronidation . The elimination half-life of Telmisartan is approximately 24 hours, and it is primarily excreted in feces .

Result of Action

The molecular and cellular effects of Telmisartan-d3’s action include the inhibition of the NLRP3 inflammasome and the activation of the PI3K pathway in neural stem cells injured by oxygen-glucose deprivation . It also has potential anti-inflammatory and antitumor effects .

Action Environment

Environmental factors such as process parameters can influence the action of Telmisartan-d3. For instance, the particle size of Telmisartan can be reduced to the nano-range by anti-solvent crystallization, which can affect its solubility and bioavailability . Furthermore, the presence of certain substances, such as albumin, can affect the hepatic uptake of Telmisartan .

安全和危害

生化分析

Biochemical Properties

Telmisartan-d3 inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It specifically targets the angiotensin II type-1 receptor . Its distinct partial agonist action toward PPAR-γ also imparts anti-inflammatory, antiproliferative, and antioxidant activities .

Cellular Effects

Telmisartan-d3 has been shown to markedly suppress the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cell lines . It regulates DNA replication, mismatch repair, and the cell cycle pathway in GBM cells . Furthermore, telmisartan-d3 induced G0/G1 phase arrest and apoptosis .

Molecular Mechanism

Telmisartan-d3’s unique mode of action entails the targeted and enduring inhibition of the angiotensin II type-1 receptor’s reactivity to angiotensin II . In addition to its role as an angiotensin receptor blocker (ARB), telmisartan-d3 exhibits partial agonist activity toward the PPAR-γ . This unique dual activity confers a myriad of additional benefits, including antioxidative, anti-inflammatory, and antiproliferative effects .

Temporal Effects in Laboratory Settings

The pharmacokinetic parameters of telmisartan-d3 showed dose proportionality, with a long terminal half-life of 16 hours . The indirect response pharmacodynamic model estimated the area under the effect curve (AUEC) at three doses .

Dosage Effects in Animal Models

In spontaneously hypertensive rats, telmisartan-d3 was administered at doses of 2, 4, and 8 mg/kg . The pharmacokinetic parameters showed dose proportionality . The IC50 values were calculated at three doses .

Metabolic Pathways

Telmisartan-d3 increases eNOS production by stimulation of the PPAR-γ signaling pathway . In addition, telmisartan-d3 inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .

Transport and Distribution

Telmisartan-d3 has a volume of distribution of approximately 500 liters . It is highly bound to plasma proteins (>99.5%), mainly albumin and alpha 1-acid glycoprotein .

属性

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLENWKUUMAY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662199 | |

| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189889-44-8 | |

| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。